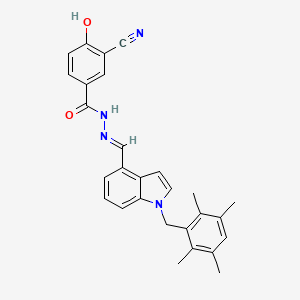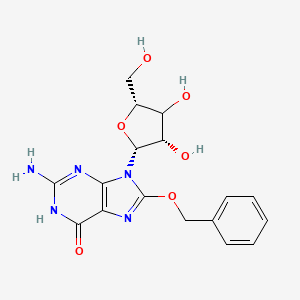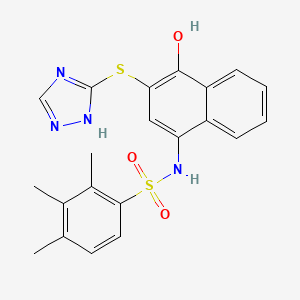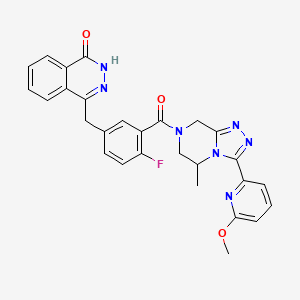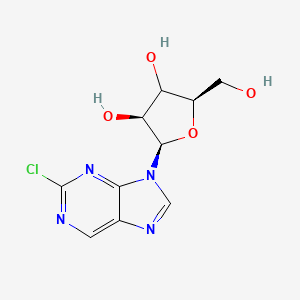
2-Chloro-9-(beta-D-ribofuranosyl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-(beta-D-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-9-(beta-D-ribofuranosyl)purine typically involves the reaction of 2-chloropurine with beta-D-ribofuranose under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions may include the use of solvents such as acetonitrile and a reaction time of several hours at room temperature .
Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-9-(beta-D-ribofuranosyl)purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used
Major Products Formed:
Substitution Reactions: Products include various substituted purine nucleosides.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the purine nucleoside
Scientific Research Applications
2-Chloro-9-(beta-D-ribofuranosyl)purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Studied for its effects on DNA synthesis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer agent targeting lymphoid malignancies.
Industry: Utilized in the development of pharmaceuticals and research chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-9-(beta-D-ribofuranosyl)purine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
Comparison with Similar Compounds
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-9-(2-deoxy-2,2-difluoro-beta-D-ribofuranosyl)adenine
- 2-Chloro-6-amino-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine .
Comparison: 2-Chloro-9-(beta-D-ribofuranosyl)purine is unique due to its specific substitution pattern and its ability to inhibit DNA synthesis effectively. Compared to other similar compounds, it has shown broad antitumor activity and is particularly effective against indolent lymphoid malignancies .
Properties
Molecular Formula |
C10H11ClN4O4 |
|---|---|
Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2R,3S,5R)-2-(2-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(18)6(17)5(2-16)19-9/h1,3,5-7,9,16-18H,2H2/t5-,6?,7+,9-/m1/s1 |
InChI Key |
DXGGYSNDZSUEHC-AOXOCZDOSA-N |
Isomeric SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









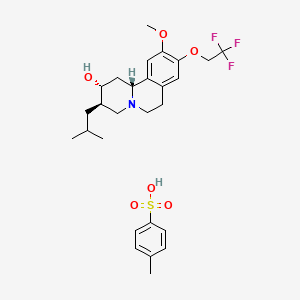
![[(2R,4S,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanyl-3,6-dihydropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394483.png)
